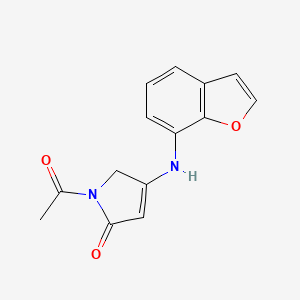![molecular formula C17H13NO3 B11058022 7-[(4-Methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile](/img/structure/B11058022.png)
7-[(4-Methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-Methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is an organic compound characterized by a complex structure that includes a benzodioxine ring, a carbonitrile group, and a 4-methylphenyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzoyl chloride with 2,3-dihydro-1,4-benzodioxine-6-carbonitrile in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the carbonyl group.
Common Reagents and Conditions
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-[(4-Methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 7-[(4-Methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbonyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar reactivity.
2,3-Dihydro-1,4-benzodioxine: A structural analog with different functional groups.
Benzodioxine derivatives: Compounds with variations in the substituents on the benzodioxine ring.
Uniqueness
7-[(4-Methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is unique due to the combination of its functional groups, which confer specific reactivity and stability
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
6-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxine-7-carbonitrile |
InChI |
InChI=1S/C17H13NO3/c1-11-2-4-12(5-3-11)17(19)14-9-16-15(8-13(14)10-18)20-6-7-21-16/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
XPPJEQLRVUJQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2C#N)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,4-dihydroxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11057948.png)

![N'-[(E)-(4,7-dimethoxy-6-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11057961.png)



![1,3-Benzodioxole-4-methanamine, N-[2-[tetrahydro-2,2-dimethyl-4-(1-methylethyl)-2H-pyran-4-yl]ethyl]-](/img/structure/B11057980.png)
![1-(3-ethoxypropyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057984.png)
![1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11057988.png)
![3-(2-chloro-5-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057990.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057996.png)
![4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B11058006.png)
![2-{methyl[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]amino}ethanol](/img/structure/B11058019.png)

